molecular formula C49H58N4O8S4 B13480472 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine

2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine

Cat. No.: B13480472
M. Wt: 959.3 g/mol
InChI Key: BZDZWRDWUUXPKI-UHFFFAOYSA-N
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Description

The compound “2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions would depend on the desired purity and yield of the final product. Common techniques used in the synthesis of such complex molecules include:

    Condensation reactions: Combining smaller molecules to form larger ones.

    Cyclization reactions: Forming ring structures from linear molecules.

    Functional group transformations: Modifying specific functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Adding oxygen or removing hydrogen to increase the oxidation state of the molecule.

    Reduction: Adding hydrogen or removing oxygen to decrease the oxidation state of the molecule.

    Substitution: Replacing one functional group with another.

    Addition: Adding new atoms or groups to the molecule without breaking any bonds.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

    Solvents: Such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or catalyst in organic synthesis.

    Biology: As a probe or marker in biochemical assays.

    Medicine: As a potential therapeutic agent or diagnostic tool.

    Industry: As a component in materials science or nanotechnology.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific molecular structure and the targets it interacts with. Potential mechanisms of action include:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interacting with cellular membranes: Affecting their permeability or stability.

    Generating reactive oxygen species: Inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to this one might include other benzothiazole derivatives or molecules with similar functional groups. Examples include:

    2-(2’-Hydroxyphenyl)benzothiazole: A fluorescent dye used in biochemical assays.

    Benzothiazole-2-thiol: A reagent used in organic synthesis.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable tool for various scientific research applications.

Properties

Molecular Formula

C49H58N4O8S4

Molecular Weight

959.3 g/mol

IUPAC Name

N,N-diethylethanamine;3-[5-methoxy-2-[(E)-2-[(3E)-3-[(2E)-2-[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]-2-(N-phenylanilino)cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C43H43N3O8S4.C6H15N/c1-53-35-19-21-39-37(29-35)44(25-9-27-57(47,48)49)41(55-39)23-17-31-15-16-32(43(31)46(33-11-5-3-6-12-33)34-13-7-4-8-14-34)18-24-42-45(26-10-28-58(50,51)52)38-30-36(54-2)20-22-40(38)56-42;1-4-7(5-2)6-3/h3-8,11-14,17-24,29-30H,9-10,15-16,25-28H2,1-2H3,(H-,47,48,49,50,51,52);4-6H2,1-3H3

InChI Key

BZDZWRDWUUXPKI-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CC.COC1=CC2=C(C=C1)S/C(=C/C=C/3\CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)/C=C/C6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)O

Canonical SMILES

CCN(CC)CC.COC1=CC2=C(C=C1)SC(=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)O

Origin of Product

United States

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